
2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C₁₀H₂Cl₃FN₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile. The reaction is carried out at temperatures ranging from 65°C to 85°C, followed by reflux for 1-2 hours. The progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the product is extracted using ethyl acetate and ammonia water. The crude product is then purified by column chromatography to obtain the desired compound as a pale yellow crystalline powder .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
化学反应分析
Types of Reactions
2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium borohydride can be used for nucleophilic substitution reactions.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine or fluorine atoms.
科学研究应用
2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-fluoroquinoline: Similar in structure but lacks the additional chlorine atom at the 8th position.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Contains different substituents, leading to distinct chemical properties and applications.
Uniqueness
Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry .
属性
分子式 |
C10H2Cl3FN2 |
|---|---|
分子量 |
275.5 g/mol |
IUPAC 名称 |
2,4,8-trichloro-6-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H2Cl3FN2/c11-7-2-4(14)1-5-8(12)6(3-15)10(13)16-9(5)7/h1-2H |
InChI 键 |
CXIXDRUZVBGVIY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=C(C(=N2)Cl)C#N)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


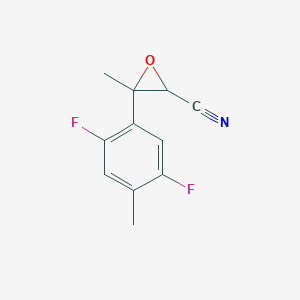
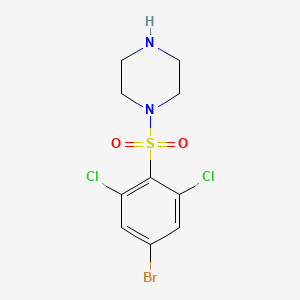
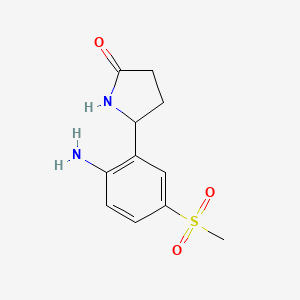
![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)
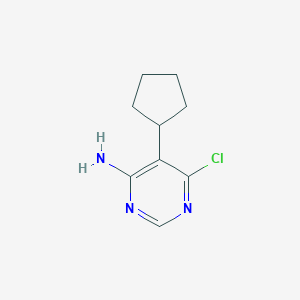
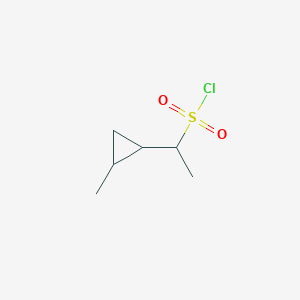

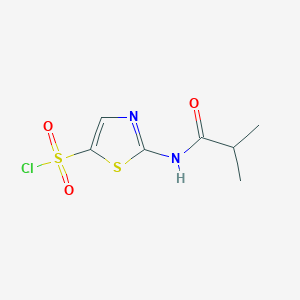
![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)

![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)


